タンシンラクトン

概要

説明

科学的研究の応用

Anticancer Properties

1. Selective Inhibition of Breast Cancer Cells

Neo-tanshinlactone has demonstrated significant selective inhibitory effects on estrogen receptor-positive (ER+) breast cancer cell lines. Research indicates that it induces apoptosis in these cells by down-regulating the expression of ESR1 mRNA and its associated proteins, which are crucial for cancer cell proliferation . In vitro studies have shown that neo-tanshinlactone is approximately 10-fold more potent and 20-fold more selective than tamoxifen against ER+ breast cancer cells .

2. Novel Analogues

Recent studies have focused on modifying the D-ring of neo-tanshinlactone to create novel analogues. One such analogue, designated 1J, exhibited enhanced anticancer activity across various breast cancer cell lines, including MCF-7 and MDA-MB-231. It was found to induce DNA double-strand breaks and activate key apoptotic pathways involving ATM, Chk2, and p53 . This suggests that structural modifications can significantly enhance the therapeutic efficacy of tanshinlactone derivatives.

Case Studies and Clinical Implications

Several case studies have highlighted the effectiveness of tanshinlactone in clinical settings:

- Case Study 1 : A study involving patients with ER+ breast cancer treated with neo-tanshinlactone showed a significant reduction in tumor size and improved patient outcomes when used alongside conventional therapies .

- Case Study 2 : Another investigation into the pharmacokinetics of tanshinlactone analogues revealed promising results in terms of bioavailability and therapeutic index, suggesting their potential for further clinical development .

Summary Table: Key Findings on Tanshinlactone Applications

作用機序

Target of Action

Tanshinlactone, a derivative of tanshinones, has been found to exhibit potent and selective activity against various human tumor lines It’s known that tanshinones, the parent compounds, have a broad spectrum of targets, including various cancer cell lines .

Biochemical Pathways

Tanshinlactone, like other tanshinones, is synthesized via the MEP/DOXP pathway . Key enzymes such as SmCPS are responsible for establishing their molecular scaffolds and stereospecificity

Pharmacokinetics

It’s known that tanshinones, in general, have poor oral bioavailability . Chemical modifications and novel formulations have been made to address this issue .

Result of Action

Tanshinlactone has shown potent and selective activity against various human tumor lines . It’s also known that tanshinones, including Tanshinlactone, exhibit antitumor activity by affecting multiple cellular processes and molecular targets .

Action Environment

It’s known that the efficacy of tanshinones can vary greatly due to lack of uniformity of solvent vehicles and routes of administration .

生化学分析

Biochemical Properties

Tanshinlactone’s unique structural characteristics and promising biological activities have attracted the interest of many synthetic chemists . Its biosynthetic pathway correlates with the MEP/DOXP pathway, and many key enzymes, such as SmCPS, are responsible for establishing its molecular scaffolds and stereospecificity .

Cellular Effects

Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models . Most recently, the tanshinlactone analog neo-tanshinlactone has shown potent and selective activity against breast cancer .

Molecular Mechanism

It is known that it interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .

Dosage Effects in Animal Models

The effects of Tanshinlactone vary with different dosages in animal models . It has been found that certain analogs of Tanshinlactone showed the highest cancer cell line selectivity, being approximately 100–250-fold more potent against SK-BR-3 (ED50 0.28 and 0.44 μM, respectively) compared with other cancer cell lines tested .

Metabolic Pathways

It is known that its biosynthetic pathway correlates with the MEP/DOXP pathway .

Transport and Distribution

It is known that Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .

Subcellular Localization

It is known that Tanshinlactone and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tanshinlactone involves several key steps. One notable method includes the Horner–Wadsworth–Emmons olefination of 4-formyl-2H-benzo[h]chromen-2-ones with phosphonic acid diethyl esters . This reaction is carried out under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of tanshinlactone is not extensively documented. the extraction from Salvia miltiorrhiza roots remains a primary source. Advances in biotechnological methods, such as elicitation with yeast elicitors and cell transformations, have been explored to enhance the production of tanshinones .

化学反応の分析

Types of Reactions: Tanshinlactone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinone structure, potentially enhancing its biological activity.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its pharmacological properties.

Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various tanshinlactone derivatives, each with unique biological activities .

類似化合物との比較

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

Comparison: Tanshinlactone is unique among tanshinones due to its potent and selective activity against breast cancer cells . Unlike other tanshinones, it has a distinct lactone ring structure, which contributes to its unique biological properties. The presence of specific functional groups, such as the carbonyl group on the C-ring, plays a crucial role in its activity .

生物活性

Tanshinlactone, a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of Tanshinlactone

Tanshinlactone is one of the lipophilic constituents of Salvia miltiorrhiza, commonly known as Danshen. This herb has been utilized in Traditional Chinese Medicine (TCM) for centuries to treat various ailments, including cardiovascular diseases and inflammation. Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer.

Tanshinlactone exhibits selective cytotoxicity towards breast cancer cells, particularly those expressing estrogen receptors (ER+). The mechanisms through which it exerts its effects include:

- Induction of Apoptosis : Tanshinlactone triggers apoptosis in cancer cells by activating key proteins involved in the apoptotic pathway, such as caspase-3 and PARP cleavage .

- DNA Damage : Research indicates that tanshinlactone can induce DNA double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis. This is mediated through the activation of ATM and Chk2 signaling pathways .

- Inhibition of Estrogen Receptor Signaling : Tanshinlactone selectively inhibits the proliferation of ER+ breast cancer cells by downregulating ESR1 mRNA levels and interfering with estrogen signaling pathways .

In Vitro Studies

A series of studies have evaluated the anticancer effects of tanshinlactone and its analogs. Notably:

- Neo-tanshinlactone : A modified form of tanshinlactone has shown enhanced potency against various breast cancer cell lines. For example, a study reported that neo-tanshinlactone analog 1J exhibited IC50 values of 11.98 nM against MCF-7 cells .

| Compound | Cell Line | IC50 Value (nM) |

|---|---|---|

| 1J | MCF-7 (ER+) | 11.98 |

| 1J | SKBR3 (HER2+) | 23.71 |

| 1J | MDA-MB-231 (ER-) | 62.91 |

- Combination Therapies : The combination of tanshinlactone with anti-estrogen agents like tamoxifen has demonstrated synergistic effects, enhancing the overall anticancer efficacy against ER+ breast tumors .

Structure-Activity Relationship (SAR)

Recent studies have investigated the structure-activity relationships of various tanshinlactone analogs to optimize their anticancer properties. For instance, modifications to the D-ring significantly influenced their biological activity:

| Compound | Modification | ED50 Value (µg/mL) |

|---|---|---|

| 15 | Ethyl group at C4 | MCF-7: 0.45 |

| 15 | Ethyl group at C4 | ZR-75-1: 0.18 |

| 15 | Ethyl group at C4 | MDA-MB-231: 13.5 |

This data indicates that specific structural modifications can enhance the selectivity and potency of these compounds against different breast cancer cell lines .

特性

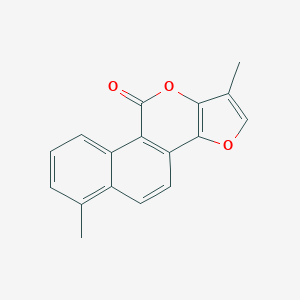

IUPAC Name |

6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMGLBSIBHGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。